2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol
Overview
Description
2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol is a synthetic organic compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms, a methyl group, and a tetrazole ring attached to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dichloro-3-methylphenol.
Tetrazole Formation: The tetrazole ring is introduced through a cycloaddition reaction between an azide and a nitrile group.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The tetrazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol involves its interaction with biological targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, while the tetrazole ring can interact with metal ions or other cofactors. These interactions can lead to inhibition or activation of specific biochemical pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-3-methylphenol: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity.
2,4-dichloro-6-nitrophenol: Contains a nitro group instead of a tetrazole ring, leading to different chemical and biological properties.
3-methyl-6-(1H-tetrazol-1-yl)phenol:
Uniqueness
2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol is unique due to the presence of both chlorine atoms and a tetrazole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-3-methyl-6-(tetrazol-1-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4O/c1-4-5(9)2-6(8(15)7(4)10)14-3-11-12-13-14/h2-3,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRXUONJBFNPDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)O)N2C=NN=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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